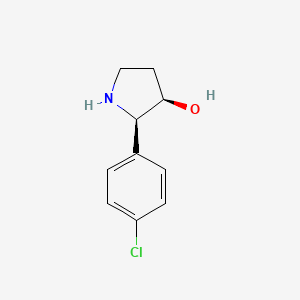

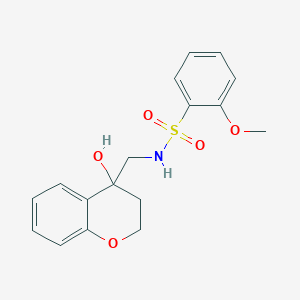

![molecular formula C20H21N3O4S B2998118 (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone CAS No. 1251623-69-4](/img/structure/B2998118.png)

(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives have been shown to exhibit a wide range of biological activities, including antiproliferative activity against various types of cancers and antifungal activity .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines . The structures of the newly synthesized derivatives are established by UV, IR, 1H NMR, 13C NMR, and mass spectrometry .Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by a five-membered heterocyclic ring containing one sulfur and two nitrogen atoms . The presence of an electron-withdrawing substituent in the fourth position of the phenyl ring has been found to increase the activity of the compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,3,4-thiadiazole derivatives include reactions of acid hydrazides (or hydrazine) with acid chlorides/carboxylic acids and direct cyclization of diacylhydrazines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives can be determined using various spectroscopic techniques such as UV, IR, 1H NMR, 13C NMR, and mass spectrometry .科学的研究の応用

Antimicrobial Agents

1,3,4-thiadiazole derivatives, which include the compound , have been found to be potent antimicrobial agents . They have been tested against various organisms such as E. coli, B. mycoides, and C. albicans .

Pharmaceutical Applications

Compounds containing 1,3,4-thiadiazine have been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .

Anti-inflammatory Agents

Thiadiazines have been found to possess anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.

Antibiotic Agents

Thiadiazines have been found to possess antibiotic properties . This makes them potentially useful in the treatment of bacterial infections.

Antituberculosis Agents

Thiadiazines have been found to possess antituberculosis properties . This makes them potentially useful in the treatment of tuberculosis.

Anticancer Agents

Thiadiazines have been found to possess anticancer properties . This makes them potentially useful in the treatment of various types of cancer.

Flavoring Agents

4′-Methylacetophenone, a compound related to the one , is used as a flavoring agent . It’s possible that the compound could have similar applications.

Intermediate in the Manufacture of Active Pharmaceutical Ingredients, Perfumes, and Cosmetics

4′-Methylacetophenone, a compound related to the one , is used as an intermediate in the manufacture of active pharmaceutical ingredients, perfumes, and cosmetics . It’s possible that the compound could have similar applications.

作用機序

Target of Action

The compound, also known as [1-[(4-methylphenyl)methyl]-4,4-dioxo-4lambda6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone, is a derivative of the 1,3,4-thiadiazole class . Compounds in this class have been shown to interact with various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase . These enzymes play crucial roles in cellular processes, including DNA replication and cell proliferation .

Mode of Action

The compound’s mode of action is likely to involve the inhibition of these enzymes, thereby disrupting processes related to DNA replication . This could potentially inhibit the replication of both bacterial and cancer cells .

Biochemical Pathways

The inhibition of these enzymes affects multiple biochemical pathways. For instance, the inhibition of thymidylate synthase disrupts the synthesis of thymidine monophosphate, a necessary component for DNA replication and repair . Similarly, the inhibition of topoisomerase II interferes with DNA replication and transcription .

Pharmacokinetics

Similar 1,3,4-thiadiazole derivatives have been shown to possess good bioavailability . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds are crucial for their bioavailability and therapeutic efficacy .

Result of Action

The result of the compound’s action would be the disruption of DNA replication and cell proliferation, leading to cell death . This makes it a potential candidate for the treatment of diseases characterized by uncontrolled cell proliferation, such as cancer .

Safety and Hazards

While specific safety and hazard information for the compound (1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone is not available, it’s worth noting that the misuse of antibiotics has caused pathogens to become resistant to them, leading to serious health hazards .

将来の方向性

特性

IUPAC Name |

[1-[(4-methylphenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4S/c1-15-6-8-16(9-7-15)14-23-17-4-2-3-5-18(17)28(25,26)19(21-23)20(24)22-10-12-27-13-11-22/h2-9H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYUBZAMAQCLMJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=CC=CC=C3S(=O)(=O)C(=N2)C(=O)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(4-methylbenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

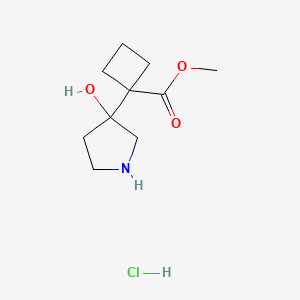

![Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B2998035.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-N-(1,3,4-trimethyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2998041.png)

![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2998042.png)

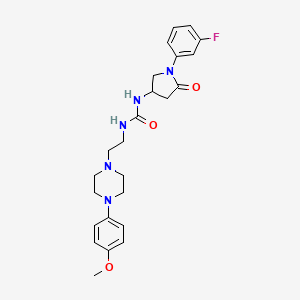

![5-((4-(4-Methoxyphenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2998044.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2998046.png)

![2-((2-morpholino-2-oxoethyl)thio)-3-phenyl-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2998050.png)

![(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)methanesulfonyl chloride](/img/structure/B2998051.png)

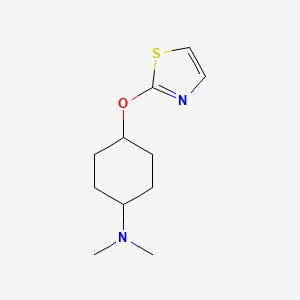

![7-[(3,4-Dichlorophenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2998056.png)